Bis(dimethylamino)dimethylsilane

PECVD Silicon Nitride Dielectric Films

Researchers face unpredictable film stoichiometry when interchanging dimethylaminosilane precursors in PECVD/ALD. BDMADMS (CAS 3768-58-9) delivers intermediate nitrogen incorporation (10-30 at.%), enabling precise compositional control. • Single-precursor graded dielectric stacks (SiN→SiON→SiO) via input power & O₂ flow modulation, reducing process complexity and precursor inventory. • ~30-cycle Al₂O₃ ALD growth inhibition on SiO₂ in sequential vapor-phase protocols-matches solution-phase performance with superior cluster tool integration. • Moisture-sensitive clear liquid; >97% purity; shipped under inert gas; hazmat (UN 2924, Class 3/8, PG II).

Molecular Formula C6H18N2Si
Molecular Weight 146.31 g/mol
CAS No. 3768-58-9
Cat. No. B1580881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)dimethylsilane
CAS3768-58-9
Molecular FormulaC6H18N2Si
Molecular Weight146.31 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(C)N(C)C
InChIInChI=1S/C6H18N2Si/c1-7(2)9(5,6)8(3)4/h1-6H3
InChIKeyQULMGWCCKILBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDMADMS: Organosilicon Precursor for SiN and ALD


Bis(dimethylamino)dimethylsilane (BDMADMS, CAS 3768-58-9) is an organosilicon compound of the dialkylaminosilane class, with the molecular formula C6H18N2Si and molecular weight 146.31 g/mol . It is a moisture-sensitive, clear to straw-colored liquid with a boiling point of 128–129 °C and a vapor pressure of 1 mmHg at 20 °C . The compound is primarily utilized as a precursor in plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride-like and silicon oxynitride-like thin films, as well as in atomic layer deposition (ALD) processes for dielectric sealing layers [1].

PECVD SiNx & SiON dielectric films
AS-ALD Sequential inhibitor for SiO₂ passivation
Dielectric stacks Single-precursor compositional tuning

BDMADMS Substitution Risks in CVD and ALD


Substituting bis(dimethylamino)dimethylsilane (BDMADMS) with other dimethylaminosilanes in PECVD or ALD processes is not interchangeable due to quantifiable differences in the number of Si–NMe₂ reactive groups and the resulting film stoichiometry. Precursors such as dimethylaminotrimethylsilane (DMATMS), bis(dimethylamino)dimethylsilane (BDMADMS), and tris(dimethylamino)methylsilane (TDMAMS) exhibit distinct nitrogen incorporation efficiencies, yielding film nitrogen content ranging from 10 to 30 at.% depending on precursor selection and experimental parameters [1]. In area-selective ALD (AS-ALD) inhibition applications, the adsorption configuration and inhibition efficacy of BDMADMS differ measurably from that of tris(dimethylamino)silane, directly impacting the achievable growth delay and selectivity window [2].

Precursor substitution shifts nitrogen profile Different numbers of Si–NMe₂ groups alter film stoichiometry and nitrogen content
Adsorption configuration differs among aminosilanes Growth inhibition efficacy and selectivity window may not transfer to other precursors

BDMADMS Evidence in SiN PECVD & AS-ALD


Nitrogen Incorporation in PECVD Silicon Nitride

Three dimethylaminosilanes (DMATMS, BDMADMS, and TDMAMS) were compared as precursors for PECVD of silicon nitride-like films. BDMADMS, possessing two Si–NMe₂ groups, enables tunable nitrogen incorporation across the 10–30 at.% range depending on deposition parameters, positioning it as an intermediate between the lower-nitrogen DMATMS and higher-nitrogen TDMAMS [1].

N Incorporation
Head-to-head
BDMADMS: 10–30 at.% N
vs DMATMS (lower) & TDMAMS (higher)
Enables stoichiometric control for refractive index tuning
XPS analysis under varying PECVD power
PECVD Silicon Nitride Dielectric Films

SiO₂ Surface Functionalization for AS-ALD Inhibition

In area-selective ALD (AS-ALD) of Al₂O₃ using DMAI and H₂O, SiO₂ surfaces functionalized with BDMADMS followed by DMATMS exhibited superior growth inhibition compared to functionalization with either BDMADMS or DMATMS alone [1]. Vapor-phase functionalization with the sequential BDMADMS/DMATMS treatment provided a growth delay of approximately 30 ALD cycles before film nucleation, equivalent to solution-phase functionalization performance [1].

AS-ALD Inhibition
Head-to-head
Growth delay ~30 ALD cycles (vapor-phase)
Reported higher inhibition than single-inhibitor treatment
Supports inhibitor selection for AS-ALD; reported growth delay
SiO₂ surface; DMAI/H₂O Al₂O₃ ALD
Area-Selective ALD Inhibitor SiO₂ Functionalization

Adsorption Configuration Effects on AS-ALD Inhibition

In a comparative study of small-molecule aminosilane inhibitors for area-selective deposition of ruthenium, bis(N,N-dimethylamino)dimethylsilane (BDMADMS, designated PI1) and tris(dimethylamino)silane (PI2) exhibited distinct inhibition properties and adsorption configurations [1]. The difference in the number and spatial arrangement of dimethylamino groups results in quantifiable differences in surface coverage and blocking efficiency [1].

Adsorption Configuration
Head-to-head
Distinct adsorption geometry vs tris(dimethylamino)silane
Informs inhibitor selection based on steric blocking
Ru ALD; SiO₂ vs H–Si surfaces
Area-Selective ALD Inhibitor Adsorption Ru Deposition

Film Composition Tunability in PECVD

Using BDMADMS as precursor in PECVD, increasing input power drives a transition from organic to inorganic silicon nitride-like coatings. At high input power, increasing oxygen concentration in the feed enables systematic tuning from inorganic silicon nitride-like to oxynitride-like to oxide-like films [1]. This tunability is not universally observed with all dimethylaminosilanes under identical conditions.

Compositional Tuning
Supporting evidence
Power/O₂-driven SiNₓ→SiON→SiOₓ transition
Single precursor supports multi-layer dielectric stacks
ToF-SIMS, FT–IR, XPS characterization
PECVD Silicon Oxynitride Dielectric Tuning

BDMADMS Application Scenarios


PECVD SiN with Tunable Nitrogen Incorporation

Select BDMADMS over other dimethylaminosilanes when the application demands tunable nitrogen content in the 10–30 at.% range. BDMADMS provides an intermediate nitrogen incorporation profile between the lower-nitrogen DMATMS and higher-nitrogen TDMAMS, enabling precise control of film composition via input power modulation [1].

Vapor-Phase SiO₂ Passivation for AS-ALD

Use BDMADMS as the primary inhibitor in a sequential vapor-phase functionalization protocol (BDMADMS followed by DMATMS) to achieve approximately 30 cycles of Al₂O₃ ALD growth inhibition on SiO₂ surfaces. This vapor-phase approach matches solution-phase performance while offering better integration with industrial ALD cluster tools [2].

Single-Precursor Dielectric Stack Deposition

Employ BDMADMS as a single precursor to deposit compositionally graded dielectric stacks by varying input power and O₂ flow ratio. The precursor enables systematic transition from silicon nitride-like to silicon oxynitride-like to silicon oxide-like films without changing feed gas sources, reducing process complexity and precursor inventory [3].

Application
Selection Property
Validation Focus
PECVD silicon nitride deposition
Tunable nitrogen content profile
Film stoichiometry via XPS
Vapor-phase SiO₂ passivation for AS-ALD
Sequential inhibitor adsorption
Growth delay and selectivity window
Single-precursor dielectric stack deposition
Compositional transition behavior
Multi-layer dielectric uniformity

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